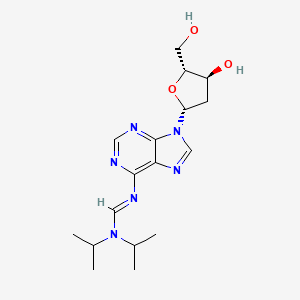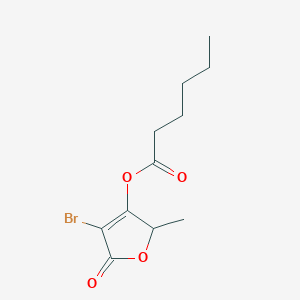
3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Substitution reactions: Introducing the phenyl and methyl groups onto the pyrimidine ring.
Attachment of the diethylamino group: This step might involve nucleophilic substitution reactions.
Final step: The addition of the propanol group, possibly through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the pyrimidine ring or the phenyl group, potentially leading to hydrogenated derivatives.
Substitution: The diethylamino group and the phenyl group can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
5443-18-5 |
|---|---|
Formule moléculaire |
C18H25N3O |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-(diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol |
InChI |
InChI=1S/C18H25N3O/c1-4-21(5-2)12-11-17(22)16-13-19-18(20-14(16)3)15-9-7-6-8-10-15/h6-10,13,17,22H,4-5,11-12H2,1-3H3 |
Clé InChI |
VWUJAYNGIKLTBV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(C1=CN=C(N=C1C)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)

![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)






![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)

![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)
